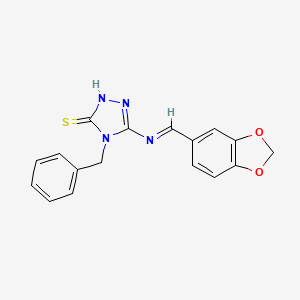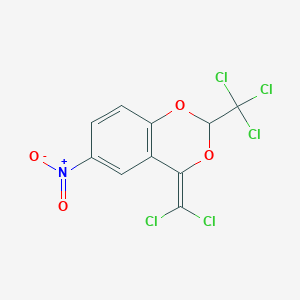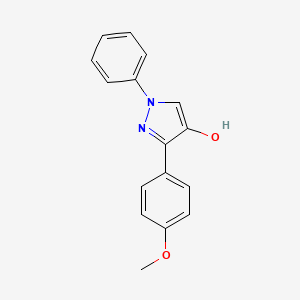![molecular formula C7Cl8 B12045850 1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene CAS No. 34004-45-0](/img/structure/B12045850.png)
1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene is a highly chlorinated bicyclic compound with the molecular formula C7Cl8. It is known for its unique structure, which includes a bicyclo[3.2.0]hepta-2,6-diene core with eight chlorine atoms attached.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene typically involves the chlorination of bicyclo[3.2.0]hepta-2,6-diene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms. Common reagents used in this process include chlorine gas and various chlorinating agents. The reaction is usually conducted at low temperatures to prevent over-chlorination and to maintain the integrity of the bicyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The use of catalysts and specific reaction conditions helps to achieve efficient chlorination while minimizing by-products .
化学反応の分析
Types of Reactions
1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex chlorinated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted bicyclo[3.2.0]hepta-2,6-diene derivatives.
Reduction Reactions: Products include partially dechlorinated bicyclic compounds.
Oxidation Reactions: Products include more highly oxidized chlorinated compounds.
科学的研究の応用
1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with unique properties.
Biological Studies: It is studied for its potential biological activity and interactions with various biomolecules.
Environmental Chemistry: The compound is investigated for its environmental impact and behavior in different ecosystems.
作用機序
The mechanism of action of 1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene involves its interaction with various molecular targets. The chlorine atoms play a crucial role in its reactivity, allowing it to form strong bonds with nucleophiles. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological or chemical context .
類似化合物との比較
Similar Compounds
1,2,3,4,4,5,6,7,7-Nonachlorobicyclo[3.2.0]hept-2-ene: This compound has one additional chlorine atom compared to 1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene.
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]octa-2,6-diene: This compound has fewer chlorine atoms and an oxygen atom in its structure.
2,3-Diphenyl-1,5,6,7,7-pentachlorobicyclo[2.2.1]hepta-2,5-diene: This compound has a different bicyclic core and fewer chlorine atoms.
Uniqueness
This compound is unique due to its high degree of chlorination and the specific arrangement of chlorine atoms on the bicyclic core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
34004-45-0 |
|---|---|
分子式 |
C7Cl8 |
分子量 |
367.7 g/mol |
IUPAC名 |
1,2,3,4,4,5,6,7-octachlorobicyclo[3.2.0]hepta-2,6-diene |
InChI |
InChI=1S/C7Cl8/c8-1-3(10)6(13)5(1,12)2(9)4(11)7(6,14)15 |
InChIキー |
YFKSIMKOFQPMQX-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C2(C1(C(=C(C2(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12045772.png)

![N'-[(E)-1-(4-chlorophenyl)ethylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12045779.png)



![6-Amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12045791.png)
![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12045808.png)



![2-[(5-{[5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12045832.png)
![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B12045848.png)
